7-Bromo-5-heptynoic acid
Description
Properties
Molecular Formula |
C7H9BrO2 |
|---|---|
Molecular Weight |
205.05 g/mol |
IUPAC Name |
7-bromohept-5-ynoic acid |
InChI |
InChI=1S/C7H9BrO2/c8-6-4-2-1-3-5-7(9)10/h1,3,5-6H2,(H,9,10) |
InChI Key |
MEPYEDWQGLFULE-UHFFFAOYSA-N |
Canonical SMILES |
C(CC#CCBr)CC(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis
- Building Block : 7-Bromo-5-heptynoic acid serves as a precursor for synthesizing complex molecules. It can participate in reactions such as nucleophilic substitutions and cycloadditions, facilitating the formation of diverse organic compounds .
- Reagent in Reactions : The compound is utilized in various organic reactions, including the formation of lactones and prostaglandin derivatives, which are crucial in pharmaceutical applications .
-
Biological Studies
- Phospholipase A2 Probes : The compound has been modified to create fluorescent probes for studying phospholipase A2 activity. These probes help investigate the enzyme's role in inflammatory processes by mimicking arachidonic acid .
- Cellular Mechanisms : Research indicates that derivatives of this compound can influence cellular pathways, including those involved in inflammation and lipid metabolism. This is particularly relevant for understanding diseases linked to these pathways .
-
Medicinal Chemistry
- Anti-inflammatory Properties : Compounds derived from this compound have shown potential anti-inflammatory effects by inhibiting enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response .
- Therapeutic Development : The compound's ability to modulate biological pathways positions it as a candidate for developing new therapeutic agents targeting inflammatory diseases .
Data Tables
| Application Area | Specific Use | Description |
|---|---|---|
| Organic Chemistry | Building Block | Precursor for complex molecule synthesis |
| Biological Research | Phospholipase A2 Probes | Fluorescent probes for studying enzyme activity |
| Medicinal Chemistry | Anti-inflammatory Agent | Potential therapeutic agent for inflammatory diseases |
Case Studies
-
Phospholipase A2 Activity Probing
- In a study investigating phospholipase A2 activity, modified this compound was used to create fluorescent sensors that selectively interacted with different isoforms of the enzyme. The results indicated that these sensors could effectively monitor enzyme kinetics in live cells, providing insights into inflammatory processes .
- Synthesis of Prostaglandin Derivatives
- Mechanistic Studies in Catalysis
Chemical Reactions Analysis
Cycloisomerization to Bromoenol Lactones
7-Bromo-5-heptynoic acid undergoes AuCl-catalyzed cycloisomerization to form Z-bromoenol lactones. The reaction involves intramolecular anti-addition of the carboxylate anion to the activated alkyne, facilitated by π-coordination to Au⁺.
| Reaction Conditions | Catalyst | Base | Yield | Product |
|---|---|---|---|---|
| This compound (RT) | AuCl (10 mol%) | K₂CO₃ (10 mol%) | 89–92% | Z-Bromoenol lactone |
This method exhibits high stereoselectivity, producing exclusively the Z isomer due to the anti-addition mechanism .
Substitution Reactions
The bromine atom in this compound can be substituted under Appelt reaction conditions , enabling functional group interconversion. For example:
-
Conversion to methyl ester : Treatment with methanol and catalytic acid substitutes the hydroxyl group with bromide, yielding 7-bromo-hept-5-ynoic acid methyl ester (72% yield) .
-
Synthesis of Grignard intermediates : Reaction with magnesium in tetrahydrofuran (THF) generates bromoalkyne-derived Grignard reagents, which participate in coupling reactions to form polyunsaturated chains .
Silver-Catalyzed Difunctionalization
In the presence of AgBF₄ (5 mol%), this compound reacts with N-halosuccinimides (NXS) and acetic anhydride at 120°C, undergoing σ-activation to form haloalkynes. Subsequent π-activation facilitates nucleophilic acetate attack, yielding β-haloenol esters .
| Reagent | Catalyst | Temperature | Yield |
|---|---|---|---|
| NBS/Ac₂O | AgBF₄ (5 mol%) | 120°C | 68–75% |
Lactonization via Mukaiyama Procedure
This compound participates in internal lactonization using reagents like 2-chloro-6-methyl-1,3-diphenylpyridinium tetrafluoroborate. This method achieves cyclization through activated intermediates, yielding prostaglandin-related lactones (e.g., 36 in Scheme 7 of ) with up to 91% efficiency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Fatty Acids with Varying Chain Lengths and Functional Groups
(a) 7-Bromoheptanoic Acid (C₇H₁₃BrO₂, MW 209.08 g/mol)
- Structure : A saturated seven-carbon chain with bromine at position 5.
- Key Differences: Lacks the alkyne group present in 7-bromo-5-heptynoic acid, resulting in lower reactivity toward cycloaddition reactions.
- Applications : Used as a building block for synthesizing enzyme inhibitors (e.g., nicotinamide phosphoribosyltransferase (Nampt) and histone deacetylases (HDACs)) .
(b) 8-Bromooctanoic Acid (C₈H₁₅BrO₂)
- Structure : An eight-carbon saturated chain with bromine at position 6.
- Key Differences: Longer chain length and terminal bromine position alter lipophilicity and biological membrane permeability compared to this compound .
(c) Xestospongic Acid (C₁₈H₂₁O₂Br, MW 348.07 g/mol)
- Structure : An 18-carbon polyunsaturated fatty acid with three triple bonds (positions 5, 7, 15) and bromine at position 17.
Fluorinated Analogues
(a) 16-Fluoro-hexadecanoic Acid (C₁₆H₃₁FO₂)
- Structure : A 16-carbon saturated chain with fluorine at position 14.
- Key Differences : Fluorine’s high electronegativity increases polarity and metabolic resistance compared to brominated counterparts. This compound is less reactive in nucleophilic substitutions due to fluorine’s poor leaving-group ability .
(b) 18-Fluoro-oleic Acid (C₁₈H₃₃O₂F)
- Structure: An 18-carbon monounsaturated fatty acid with fluorine at position 18.
- Key Differences: The presence of a double bond (vs. triple bond in this compound) reduces strain and alters interaction with biological targets .
Hydroxylated and Heterocyclic Derivatives
(a) 5-Heptenoic Acid, 7-hydroxy (C₇H₁₀O₃)
- Structure : A seven-carbon chain with a hydroxyl group at position 7 and a double bond at position 4.
- Key Differences : Hydroxyl group introduces hydrogen-bonding capacity, enhancing solubility but reducing electrophilicity compared to brominated analogues .
(b) Bromoindole Derivatives (e.g., 6-Bromo-N-propionyltryptamine)
Comparative Data Table
Research Findings and Reactivity Insights
- Alkyne Reactivity: The triple bond in this compound enables click chemistry applications (e.g., Huisgen cycloaddition), which are absent in saturated analogues like 7-bromoheptanoic acid .
- Bromine vs. Fluorine : Bromine’s larger atomic radius and polarizability enhance its leaving-group ability in nucleophilic substitutions, whereas fluorine’s electronegativity stabilizes adjacent bonds, reducing reactivity .
- Biological Activity: Saturated brominated acids (e.g., 7-bromoheptanoic acid) are preferred in enzyme inhibition due to their metabolic stability, while unsaturated derivatives (e.g., this compound) may exhibit unique interactions with hydrophobic protein pockets .
Preparation Methods
Synthesis via Propargyl Alcohol Coupling and Appelt Bromination
A widely documented method involves the coupling of 4-bromobutyric acid with a propargyl alcohol derivative, followed by bromination. The synthesis begins with the protection of propargyl alcohol using tetrahydropyran (THP), yielding 2-(propyn-2-yloxy)-tetrahydropyran (Scheme 1). This intermediate reacts with 4-bromobutyric acid under basic conditions (butyllithium, -78°C), forming a seven-carbon chain with a terminal alkyne and a protected hydroxyl group . Acidic deprotection (methanol, HCl) liberates the hydroxyl group, concurrent with esterification to produce methyl 7-hydroxy-5-heptynoate. Subsequent Appelt bromination using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) substitutes the hydroxyl group with bromine, yielding methyl 7-bromo-5-heptynoate . Final hydrolysis (NaOH, aqueous methanol) converts the ester to the carboxylic acid, achieving 7-bromo-5-heptynoic acid with an overall yield of 52% .
Key Conditions
-
Coupling Reaction : Butyllithium, THF, -78°C.
-
Deprotection/Esterification : HCl/MeOH, 25°C, 12 hr.
-
Bromination : CBr₄/PPh₃, dichloromethane, 0°C → 25°C, 2 hr.
-
Hydrolysis : 2M NaOH, MeOH/H₂O (3:1), reflux, 4 hr.
Hunsdiecker Degradation of 5-Heptynoic Acid
The Hunsdiecker degradation, traditionally used for synthesizing alkyl bromides from carboxylic acids, has been adapted for this compound. Silver 5-heptynoate is prepared by treating 5-heptynoic acid with silver nitrate (AgNO₃) in aqueous ammonia. Reaction with bromine (Br₂) in carbon tetrachloride (CCl₄) induces decarboxylation and bromination, yielding 6-bromo-1-hexyne . However, this method shortens the carbon chain by one unit, making it unsuitable for direct synthesis. Modifications involving chain elongation prior to degradation are under investigation but remain unreported in accessible literature .
Grignard Reaction with Propargyl Bromide
A three-step approach employs propargyl bromide as a nucleophile in Grignard reactions. Ethyl magnesium bromide (EtMgBr) reacts with propargyl bromide to form a propargyl Grignard reagent, which is quenched with 5-bromopentanal. The resulting alcohol is oxidized to this compound using Jones reagent (CrO₃/H₂SO₄) . While this method offers modularity, low yields (∼35%) and competing side reactions (e.g., over-oxidation) limit its utility .
Sonogashira Coupling and Functional Group Interconversion
Palladium-catalyzed Sonogashira coupling between 5-bromo-1-pentyne and ethyl propiolate generates ethyl 7-bromo-5-heptynoate. Catalytic hydrogenation (H₂, Pd/BaSO₄) reduces the triple bond selectively, but optimization is required to preserve the alkyne . Hydrolysis (LiOH, THF/H₂O) affords the target acid. This method faces challenges in regioselectivity and alkyne stability under catalytic conditions .
Comparative Analysis of Synthetic Methods
Mechanistic Insights and Optimization
The Appelt bromination (Method 1) proceeds via a two-step mechanism: (1) nucleophilic attack by triphenylphosphine on CBr₄ generates PPh₃Br⁺Br₃⁻, and (2) the hydroxyl group is converted to a leaving group (Br⁻ displacement) . Kinetic studies reveal that esterification prior to bromination enhances reactivity by reducing carboxylate interference. Solvent polarity (dichloromethane) optimizes intermediate stability .
In contrast, Sonogashira coupling (Method 4) suffers from alkyne homo-coupling due to oxidative conditions. Substituting PdCl₂(PPh₃)₂ with Pd(OAc)₂ and using piperidine as a base suppresses side reactions but lowers turnover .
Q & A
Q. What interdisciplinary approaches integrate this compound into materials science or medicinal chemistry?
- Methodological Answer : Combine synthetic organic chemistry with polymer science (e.g., synthesizing conductive polymers) or drug discovery (e.g., prodrug formulations). For materials, evaluate thermal stability via TGA and conductivity via four-point probe measurements. For medicinal applications, assess cytotoxicity and bioavailability in cell lines .
Data Presentation and Reproducibility
-
Tables :
Parameter Optimal Range Analytical Method Reaction Yield 60–75% Gravimetric Analysis Purity ≥95% HPLC (C18 column) Thermal Stability Decomposes at 180°C TGA/DSC -
References : Follow journal-specific guidelines for citing primary literature and depositing raw data in repositories like Zenodo or ChemRxiv .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
